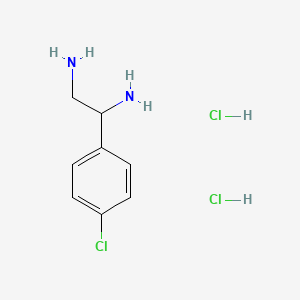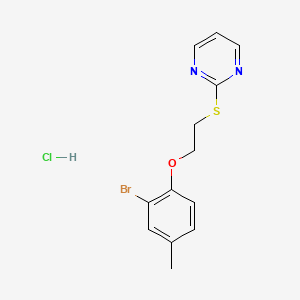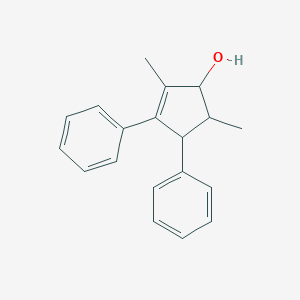
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol
Overview
Description
“2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol” is a chemical compound with the molecular formula C19H20O. The molecule contains a total of 42 bonds, including 22 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol” is quite complex, with a total of 42 bonds. It includes 22 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
While specific chemical reactions involving “2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol” are not available, it’s known that similar compounds have been used in cycloaddition reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.4 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : The compound 2,5-Dimethyl-3,4-diphenylcyclopentadienone, a dimer of the compound you mentioned, has been used as a Diels Alder diene .
- Method of Application : It undergoes a cycloaddition reaction with fulvenes . The cycloaddition reaction is a chemical reaction in which two unsaturated molecules (or parts of the same molecule) combine with the loss of a small molecule such as water, to form a cyclic compound.
- Results or Outcomes : The specific outcomes of this reaction would depend on the specific fulvenes used and the reaction conditions. Unfortunately, the source does not provide more detailed results or quantitative data .
-
Scientific Field: Organic Chemistry
- Application : The compound has been involved in the Nazarov cyclization of a model substrate .
- Method of Application : The Nazarov cyclization was optimized in deep eutectic mixtures containing triphenylmethylphosphonium bromide (TPMPBr) as a hydrogen bond acceptor (HBA) and acetic acid (AA) or ethylene glycol (EG) as hydrogen bond donors (HBDs) .
- Results or Outcomes : The specific outcomes of this reaction would depend on the specific conditions and substrates used. Unfortunately, the source does not provide more detailed results or quantitative data .
Safety And Hazards
properties
IUPAC Name |
2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-13,17,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYSTFRIQRLSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=C(C1O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



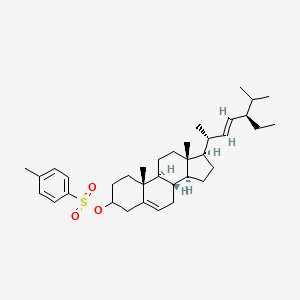
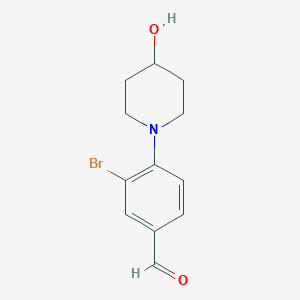
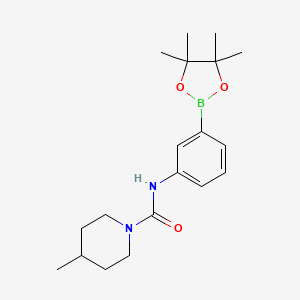

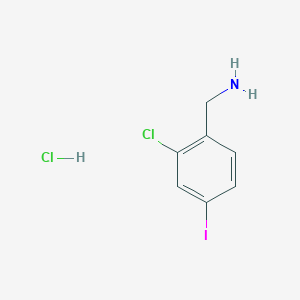
![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)

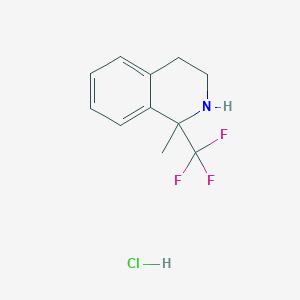
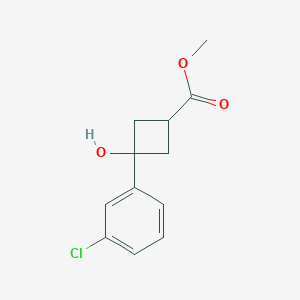
![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)
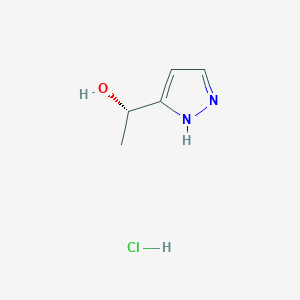
![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
